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molecular formula C12H10ClNO3S B6330983 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester CAS No. 162276-40-6

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B6330983
M. Wt: 283.73 g/mol
InChI Key: FATIOKHMRGKQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693594

Procedure details

A mixture of 26,36g (92.9 mmol) ethyl-2-(3-chlorophenoxy)thiazole-4-carboxylate (prepared analogously to the procedures of Example 1c), 7.5 g (187.5 mmol) NaOH and 300 ml of water was stirred 1 hour at 60° C. and 16 hours at room temperature. After adding a small amount of charcoal the yellow solution was stirred 10 minutes at room temperature and the charcoal separated by silica gel filtration. The filtrate was acidified with conc. HCl and the precipitate was collected and dried to give 22.5 g (94.7%) of 2-(3-chlorophenoxy)thiazole-4-carboxylic acid of m.p. 135°-137° C.
[Compound]
Name
26,36g
Quantity
92.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[S:9][CH:10]=1)=[O:5])C.[OH-].[Na+].C>O>[Cl:18][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[O:11][C:8]1[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1 |f:1.2|

Inputs

Step One
Name
26,36g
Quantity
92.9 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)OC1=CC(=CC=C1)Cl
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred 1 hour at 60° C. and 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the charcoal separated by silica gel filtration
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(OC=2SC=C(N2)C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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